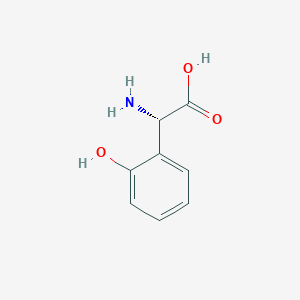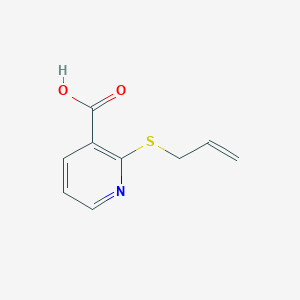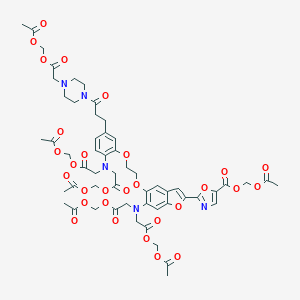![molecular formula C9H14N2O2S B068902 Sulfamide, [4-(1-methylethyl)phenyl]-(9CI) CAS No. 178978-38-6](/img/structure/B68902.png)
Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamide, [4-(1-methylethyl)phenyl]-(9CI) is a chemical compound that belongs to the sulfonamide group. It is a white crystalline powder that is soluble in water and has a molecular weight of 214.28 g/mol. Sulfamide has been widely used in scientific research for its unique properties and mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Sulfamide has been used in a variety of scientific research applications. One of the most common uses is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide. Inhibition of carbonic anhydrase has been shown to have therapeutic potential for a variety of diseases, including glaucoma, epilepsy, and altitude sickness. Sulfamide has also been used as a precursor for the synthesis of other sulfonamide compounds, which have been used as antibiotics and antitumor agents.
Wirkmechanismus
Sulfamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the hydration of carbon dioxide, which leads to a decrease in the production of bicarbonate ions. As a result, the pH of the surrounding tissue is lowered, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
Sulfamide has been shown to have a number of biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. Sulfamide has also been shown to have anticonvulsant properties, which may be related to the inhibition of carbonic anhydrase in the brain. In addition, sulfamide has been shown to have antitumor activity, although the mechanism of action is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, sulfamide has some limitations as well. It has low solubility in organic solvents, which can make it difficult to use in some experiments. In addition, sulfamide can be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for sulfamide research. One area of interest is the development of new carbonic anhydrase inhibitors for the treatment of glaucoma and other diseases. Another area of interest is the development of new sulfonamide compounds with antitumor activity. Finally, sulfamide could be used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Conclusion:
Sulfamide, [4-(1-methylethyl)phenyl]-(9CI) is a versatile compound that has been widely used in scientific research. Its unique properties and mechanisms of action make it an important tool for the study of carbonic anhydrase inhibition and other physiological processes. While there are some limitations to its use, sulfamide has several advantages that make it a valuable compound in the laboratory. With continued research, sulfamide and related compounds may have important therapeutic applications in the future.
Synthesemethoden
Sulfamide can be synthesized by reacting aniline with chlorosulfonic acid. The resulting product is then treated with ammonia to form sulfamide. The reaction can be summarized as follows:
C6H5NH2 + ClSO3H → C6H5NHSO2Cl
C6H5NHSO2Cl + NH3 → C6H5NHSO2NH2
Eigenschaften
CAS-Nummer |
178978-38-6 |
|---|---|
Produktname |
Sulfamide, [4-(1-methylethyl)phenyl]-(9CI) |
Molekularformel |
C9H14N2O2S |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
1-propan-2-yl-4-(sulfamoylamino)benzene |
InChI |
InChI=1S/C9H14N2O2S/c1-7(2)8-3-5-9(6-4-8)11-14(10,12)13/h3-7,11H,1-2H3,(H2,10,12,13) |
InChI-Schlüssel |
NYXXURKAPBVJCL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)N |
Synonyme |
Sulfamide, [4-(1-methylethyl)phenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)






![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)